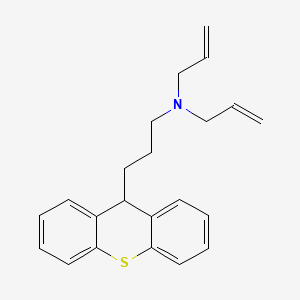

Thioxanthene-9-propylamine, N,N-diallyl-

Description

Structure

3D Structure

Properties

CAS No. |

102556-66-1 |

|---|---|

Molecular Formula |

C22H25NS |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

N,N-bis(prop-2-enyl)-3-(9H-thioxanthen-9-yl)propan-1-amine |

InChI |

InChI=1S/C22H25NS/c1-3-15-23(16-4-2)17-9-12-18-19-10-5-7-13-21(19)24-22-14-8-6-11-20(18)22/h3-8,10-11,13-14,18H,1-2,9,12,15-17H2 |

InChI Key |

ZKYISPQBFDDFJG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CCCC1C2=CC=CC=C2SC3=CC=CC=C13)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Thioxanthene 9 Propylamine, N,n Diallyl

Comprehensive Analysis of Established Synthetic Routes for the Thioxanthene (B1196266) Core Structure

The thioxanthene core, a sulfur-containing tricyclic heteroaromatic system, is a common scaffold in medicinal chemistry. Several established synthetic routes are available for its construction, each with its own advantages and limitations.

One of the most common approaches involves the intramolecular Friedel-Crafts alkylation of a suitable precursor. acs.org This method typically utilizes a 2-(phenylthio)benzoic acid derivative, which upon activation, undergoes cyclization to form the thioxanthen-9-one (B50317) intermediate. Subsequent reduction of the ketone at the 9-position can then yield the desired thioxanthene core. A variety of catalysts, including strong acids like sulfuric acid or Lewis acids, can be employed to facilitate the cyclization. acs.org

Furthermore, the thioxanthene core can be synthesized from thioxanthen-9-one , which is commercially available or can be prepared through several methods, including the reaction of thiosalicylic acid with a suitable aromatic partner. researchgate.net The ketone functionality of thioxanthen-9-one serves as a versatile handle for further modifications, including its reduction to a methylene (B1212753) group to afford the basic thioxanthene ring system. chemspider.com

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Alkylation | 2-(Phenylthio)benzoic acid derivatives | Thioxanthen-9-one | Good yields, readily available starting materials | Requires strong acids or Lewis acids, potential for side reactions |

| Reductive Cyclization | 2-(Arylthio)benzaldehydes | Thioxanthene | Direct route to the core structure | May require specific catalysts and controlled conditions |

| From Thioxanthen-9-one | Thioxanthen-9-one | Thioxanthene | Commercially available starting material, versatile for further functionalization | Requires a reduction step |

Mechanistic Pathways and Methodological Advancements for Propylamine (B44156) Side Chain Introduction at the 9-Position

The introduction of a propylamine side chain at the 9-position of the thioxanthene core is a crucial step in the synthesis of the target compound. Several mechanistic pathways can be envisioned for this transformation.

A prominent method involves the use of Grignard reagents . chemie-brunschwig.ch Thioxanthen-9-one can be reacted with a Grignard reagent derived from a protected 3-halopropylamine, such as N-protected-3-chloropropylamine. This nucleophilic addition to the carbonyl group would yield a tertiary alcohol, 9-(3-aminopropyl)thioxanthen-9-ol. Subsequent dehydration and reduction of the resulting double bond, or direct hydrogenolysis of the tertiary alcohol, would lead to the desired 9-(propylamine)thioxanthene. The choice of protecting group for the amine is critical to prevent side reactions with the Grignard reagent.

Another potential route is through the alkylation of 9H-thioxanthene . The methylene group at the 9-position can be deprotonated with a strong base to generate a carbanion, which can then act as a nucleophile to react with a suitable electrophile, such as a 3-halopropylamine derivative. This direct alkylation approach would install the propylamine side chain in a single step. However, controlling the reactivity and preventing over-alkylation can be challenging.

Reductive amination of thioxanthen-9-one with a suitable amine, followed by further modifications, could also be explored, although this is a less direct approach for introducing a simple propylamine chain.

Strategies for Selective N,N-Diallyl Functionalization: Reaction Conditions and Yield Optimization

The final step in the synthesis of Thioxanthene-9-propylamine, N,N-diallyl- is the selective N,N-diallylation of the primary amine of the propylamine side chain. This transformation requires careful control of reaction conditions to achieve high yields and avoid the formation of mono-allylated or quaternary ammonium (B1175870) salt byproducts.

The reaction typically involves the treatment of the primary amine with an allyl halide, such as allyl bromide , in the presence of a base. rsc.org The choice of base is crucial for optimizing the reaction. Inorganic bases like potassium carbonate are often employed to neutralize the hydrohalic acid formed during the reaction. researchgate.net The stoichiometry of the allylating agent is another important factor; using a slight excess of allyl bromide can help drive the reaction towards the desired diallylated product.

Solvent selection also plays a significant role. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction. Recent studies have also explored catalyst-free and highly selective N,N-diallylation of anilines in aqueous alcohol solutions, a methodology that could potentially be adapted for aliphatic amines. researchgate.net

Optimization of reaction parameters such as temperature and reaction time is essential to maximize the yield of the desired N,N-diallylated product while minimizing the formation of impurities. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial for determining the optimal reaction endpoint.

| Parameter | Influence on Diallylation | Typical Conditions |

| Allylating Agent | Source of allyl groups | Allyl bromide, Allyl chloride |

| Base | Neutralizes acid byproduct, facilitates reaction | Potassium carbonate, Sodium carbonate |

| Solvent | Solubilizes reactants, influences reaction rate | DMF, Acetonitrile, Aqueous ethanol |

| Stoichiometry | Affects product distribution | Excess allyl halide (e.g., 2.2-3 equivalents) |

| Temperature | Influences reaction rate | Room temperature to moderate heating (e.g., 50-70 °C) |

Stereochemical Control and Regioselectivity in the Synthesis of Thioxanthene-9-propylamine, N,N-diallyl- Isomers

The 9-position of the thioxanthene ring is a prochiral center, and its substitution with a propylamine group can lead to the formation of a stereocenter. Therefore, controlling the stereochemistry to obtain specific enantiomers or diastereomers can be a significant challenge.

If the synthesis proceeds through a racemic route, the resulting enantiomers of Thioxanthene-9-propylamine, N,N-diallyl- would need to be separated. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization, can be employed. wikipedia.orgnih.gov Alternatively, chiral chromatography can be used for the separation of enantiomers on a preparative scale. mdpi.com

Achieving stereochemical control during the synthesis itself is a more elegant approach. This could potentially be accomplished through the use of chiral catalysts or auxiliaries in the key bond-forming reactions. For instance, in the Grignard addition to thioxanthen-9-one, the use of a chiral ligand could induce facial selectivity, leading to an enrichment of one enantiomer of the intermediate alcohol.

Regioselectivity is primarily a concern during the synthesis of the thioxanthene core, especially in Friedel-Crafts reactions on substituted aromatic precursors. The directing effects of existing substituents on the aromatic rings will determine the position of cyclization and the final substitution pattern of the thioxanthene nucleus. Careful planning of the synthetic route is necessary to achieve the desired regiochemistry.

Design and Synthesis of Novel Analogs and Derivatives of Thioxanthene-9-propylamine, N,N-diallyl- for Lead Generation and Optimization

The development of novel analogs and derivatives of Thioxanthene-9-propylamine, N,N-diallyl- is a key strategy in medicinal chemistry for lead generation and optimization. This involves the rational modification of the core structure to explore structure-activity relationships (SAR) and improve pharmacological properties. nih.govnih.gov

Rational Modification of the Thioxanthene Tricyclic Core System

The thioxanthene core offers several positions for modification. Introducing substituents on the aromatic rings can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence its biological activity. Common modifications include the introduction of halogens, alkyl, alkoxy, or nitro groups. These modifications can be achieved by starting with appropriately substituted precursors for the thioxanthene core synthesis or by direct electrophilic aromatic substitution on the pre-formed thioxanthene ring, although the latter may suffer from regioselectivity issues.

Bioisosteric replacement is another powerful strategy for modifying the thioxanthene core. nih.govresearchgate.net For example, replacing one of the benzene (B151609) rings with a heteroaromatic ring, such as pyridine (B92270) or thiophene, can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Similarly, the sulfur atom in the central ring could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly change the geometry and electronic properties of the core structure. nih.gov

Systematic Variations within the Propylamine Linker Moiety

The propylamine linker between the thioxanthene core and the diallylamino group is another key area for systematic variation. The length of the alkyl chain can be altered to investigate the optimal distance between the tricyclic core and the terminal amine. For instance, analogs with ethylamine (B1201723) or butylamine (B146782) linkers could be synthesized to probe the impact of linker length on biological activity.

Strategic Alterations to the N,N-Diallyl Substituents and Their Impact on Chemical Reactivity

A plausible synthetic route to Thioxanthene-9-propylamine, N,N-diallyl- would likely involve the N-alkylation of a primary amine precursor, Thioxanthene-9-propylamine. A highly selective diallylation of anilines with allyl bromide in an aqueous alcohol solution in the presence of potassium carbonate has been reported, suggesting a potential pathway for the synthesis of the target compound without the need for a catalyst. researchgate.net

The reactivity of the N,N-diallyl group can be considered from two perspectives: reactions involving the allyl double bonds and reactions centered on the nitrogen atom.

Reactions of the Allyl Double Bonds:

The terminal alkenes of the diallyl group are susceptible to a variety of classic electrophilic addition and transition-metal-catalyzed reactions. These transformations can be strategically employed to introduce new functional groups and modulate the physicochemical properties of the parent molecule.

Hydrogenation: Catalytic hydrogenation of the double bonds would yield the corresponding N,N-dipropyl derivative, Thioxanthene-9-propylamine, N,N-dipropyl-. This modification would increase the saturation of the side chain, potentially impacting its conformational flexibility and lipophilicity.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds would introduce vicinal dihalides. These derivatives could serve as intermediates for further functionalization, such as dehydrohalogenation to form alkynes or substitution reactions.

Epoxidation: Treatment with peroxy acids would convert the double bonds into epoxides. These reactive three-membered rings can be opened by various nucleophiles to introduce a wide range of functional groups, including diols, amino alcohols, and ether linkages.

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bonds, yielding the corresponding primary alcohols. This would introduce hydroxyl groups at the terminal positions of the propyl chains, significantly increasing the polarity of the molecule.

Olefin Metathesis: Ring-closing metathesis (RCM) using a suitable ruthenium catalyst could potentially be employed to form a nitrogen-containing heterocyclic ring system, such as a dehydropiperidine derivative, by linking the two allyl groups. This would dramatically alter the topology of the side chain.

The following table summarizes the potential impact of these strategic alterations on the chemical properties of the resulting derivatives.

| Reaction | Reagent(s) | Product Functional Group | Potential Impact on Properties |

| Hydrogenation | H₂, Pd/C | N,N-Dipropyl | Increased saturation, altered conformation |

| Bromination | Br₂ | Vicinal Dibromide | Intermediate for further synthesis |

| Epoxidation | m-CPBA | Epoxide | Reactive handle for nucleophilic attack |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | Increased polarity and hydrogen bonding capacity |

| Ring-Closing Metathesis | Grubbs' Catalyst | Cyclic Amine (e.g., Dehydropiperidine) | Rigidified conformation, altered topology |

Impact of N,N-Diallyl Substituents on Nitrogen Reactivity:

The electronic and steric nature of the N,N-diallyl group influences the reactivity of the tertiary amine nitrogen. Compared to smaller alkyl groups like methyl, the allyl groups are slightly more electron-withdrawing due to the sp² hybridization of the vinyl carbons. However, they are also more sterically demanding.

This combination of electronic and steric effects can modulate the nucleophilicity and basicity of the nitrogen atom. The steric bulk of the diallyl groups may hinder the approach of electrophiles to the nitrogen lone pair, potentially reducing its reactivity in certain SN2 reactions compared to a less hindered amine. Conversely, the ability of the allyl groups to stabilize adjacent positive charge could influence the outcome of reactions proceeding through a cationic intermediate.

The reactivity of the nitrogen atom can be exploited through reactions such as:

Quaternization: Reaction with alkyl halides would lead to the formation of a quaternary ammonium salt. This would introduce a permanent positive charge, significantly altering the solubility and biological properties of the molecule.

N-Oxide Formation: Oxidation with agents like hydrogen peroxide or m-CPBA would yield the corresponding N-oxide. This transformation alters the electronic properties of the amine and can be a precursor for other functional group manipulations.

Application of Bioisosteric Replacement Principles within Thioxanthene-9-propylamine, N,N-diallyl- Scaffolds

Bioisosterism, the principle of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a powerful strategy in drug design and materials science. drughunter.com The N,N-diallyl moiety of Thioxanthene-9-propylamine, N,N-diallyl- can be considered a target for bioisosteric replacement to fine-tune the molecule's properties.

Bioisosteric replacements can be classified as classical or non-classical. Classical bioisosteres involve the substitution of atoms or groups with similar valence electron configurations, while non-classical bioisosteres are structurally different but can elicit a similar biological response.

Classical Bioisosteres for the Diallylamino Group:

Classical bioisosteric replacements for the diallylamino group would involve substituting the allyl groups with other alkyl or functionalized alkyl groups of similar size and shape.

| Original Group | Potential Classical Bioisostere | Rationale for Replacement |

| N,N-Diallyl | N,N-Dipropyl | Removal of unsaturation, increased metabolic stability. |

| N,N-Diallyl | N,N-Di(cyclopropylmethyl) | Introduction of strained rings to alter conformation and metabolic profile. |

| N,N-Diallyl | N,N-Di(propargyl) | Introduction of triple bonds for further "click" chemistry modifications. |

| N,N-Diallyl | Piperidinoethyl | Replacement of the open-chain diamine with a cyclic amine to reduce conformational flexibility. |

Non-Classical Bioisosteres for the Diallylamino Group:

Non-classical bioisosteric replacements offer a broader range of structural diversity and can be used to significantly alter the physicochemical properties of the molecule while potentially retaining or improving its desired activity.

| Original Group | Potential Non-Classical Bioisostere | Rationale for Replacement |

| N,N-Diallylamino | 4-Propyl-1,2,3-triazol-1-yl | Replacement of the basic amine with a neutral, polar heterocycle to improve metabolic stability and alter hydrogen bonding potential. |

| N,N-Diallylamino | N-Propyl-N-(1,3-dioxolan-2-ylmethyl) | Introduction of an acetal (B89532) to act as a masked aldehyde or to improve solubility. |

| N,N-Diallylamino | 3-(Pyrrolidin-1-yl)propoxy | Replacement of the tertiary amine with an ether linkage to remove the basic center and alter polarity. |

The selection of a suitable bioisostere is highly context-dependent and would be guided by the specific therapeutic or material application of the thioxanthene derivative. The goal of such replacements could be to enhance metabolic stability, improve solubility, modulate lipophilicity, or introduce new interaction points with a biological target or material interface. For instance, replacing the diallylamino group with a more polar, non-basic moiety could be advantageous in applications where reduced interaction with acidic environments is desired.

Mechanism of Action and Molecular Level Interactions of Thioxanthene 9 Propylamine, N,n Diallyl

Identification and Validation of Putative Biological Targets for Thioxanthene-9-propylamine, N,N-diallyl-

There is no direct scientific literature identifying or validating specific biological targets for Thioxanthene-9-propylamine, N,N-diallyl-. However, the thioxanthene (B1196266) core structure is a well-known scaffold for pharmacologically active compounds. For instance, Thiothixene (B151736), a related thioxanthene derivative, acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, and D4) and serotonergic (5-HT1 and 5-HT2) receptors. nih.gov Based on this structural similarity, it is plausible that Thioxanthene-9-propylamine, N,N-diallyl- might interact with these same receptor systems. Without experimental validation, any potential targets remain speculative.

Detailed Investigation of Receptor Binding Kinetics and Thermodynamics (e.g., Dopamine (B1211576), Serotonin (B10506) Receptor Systems)

No studies detailing the receptor binding kinetics or thermodynamics of Thioxanthene-9-propylamine, N,N-diallyl- at any biological target have been published. The affinity (Ki), dissociation constant (Kd), and other thermodynamic parameters for its potential interactions with dopamine or serotonin receptors are unknown. Research on other molecules, such as N-benzyl phenethylamines, highlights the importance of specific substitutions on receptor affinity and selectivity for serotonin receptors like 5-HT2A. nih.govresearchgate.net The N,N-diallyl groups on the propylamine (B44156) side chain of the target compound would play a crucial role in defining its binding profile, but this has not been experimentally determined.

Modulation of Specific Neurotransmitter Systems and Related Biochemical Pathways

Given the lack of identified biological targets and binding data, there is no information on how Thioxanthene-9-propylamine, N,N-diallyl- might modulate neurotransmitter systems. The effects of related antipsychotic thioxanthenes like Thiothixene are attributed to the blockade of dopamine receptors, which impacts downstream signaling pathways involved in mood and cognition. nih.gov It is unknown if Thioxanthene-9-propylamine, N,N-diallyl- would act as an agonist, antagonist, or modulator of any neurotransmitter system.

Cellular and Subcellular Mechanisms Underlying Biological Effects (e.g., potential interaction with DNA synthesis, topoisomerase inhibition if applicable to this class)

The cellular and subcellular effects of Thioxanthene-9-propylamine, N,N-diallyl- have not been investigated. Some studies have explored other N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives as potential DNA intercalators. nih.gov However, the research concluded that the cytotoxic effects of those specific derivatives were not due to a DNA intercalation mechanism. nih.gov Separately, other heterocyclic compounds like 3,9-disubstituted acridines have been shown to inhibit topoisomerase I and IIα. mdpi.com There is currently no evidence to suggest that Thioxanthene-9-propylamine, N,N-diallyl- possesses similar properties.

Profiling of Downstream Signaling Pathways Elicited by Thioxanthene-9-propylamine, N,N-diallyl-

Without knowledge of the primary biological targets and the nature of its interaction (e.g., agonism vs. antagonism), it is impossible to profile the downstream signaling pathways that might be affected by Thioxanthene-9-propylamine, N,N-diallyl-. For any given receptor, the elicited pathway would depend on the G-protein coupling and subsequent second messenger systems, which remain unstudied for this compound.

Computational and Theoretical Chemistry Applications to Thioxanthene 9 Propylamine, N,n Diallyl

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Thioxanthene-9-propylamine, N,N-diallyl-. While specific studies on this exact molecule are not extensively available in the public domain, research on structurally related thioxanthene (B1196266) derivatives, such as the antipsychotic drug thiothixene (B151736), provides a framework for the types of insights that can be gained. nih.gov

DFT calculations can elucidate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For instance, in a study of thiothixene, DFT calculations revealed the distribution of electron density and the locations of electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential (MEP) map. nih.gov Such calculations for Thioxanthene-9-propylamine, N,N-diallyl- would highlight the reactive sites, likely centered around the electron-rich sulfur atom, the nitrogen of the propylamine (B44156) side chain, and the pi systems of the aromatic rings.

Furthermore, quantum chemical methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can forecast the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption. nih.gov Similarly, calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (IR spectroscopy) can aid in the structural elucidation and characterization of the molecule and its analogs. Machine learning models are also being increasingly used to predict UV-Vis spectra from 2D chemical structures, offering a rapid screening tool. nih.gov

Table 1: Predicted Electronic Properties of a Representative Thioxanthene Derivative (Thiothixene) from DFT Calculations nih.gov

| Property | Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Dipole Moment | |

| Stability (cis vs. trans isomer) | cis isomer is more stable |

| Reactivity Indicator (Chemical Hardness) | cis isomer is more reactive |

Note: Specific values for Thioxanthene-9-propylamine, N,N-diallyl- would require dedicated calculations. Data presented is illustrative based on a related compound.

Advanced Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions

In a study on the repurposing of FDA-approved 9H-thioxanthene drugs, molecular docking was used to investigate their binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), both implicated in cancer. biointerfaceresearch.com The results revealed favorable binding energies, indicating spontaneous and thermodynamically favorable interactions. biointerfaceresearch.com The studies identified key amino acid residues within the binding pockets of these proteins that form hydrogen bonds and other non-covalent interactions with the thioxanthene scaffold and its side chains. biointerfaceresearch.com For Thioxanthene-9-propylamine, N,N-diallyl-, it is hypothesized that the protonated nitrogen atom of the propylamine chain would form a crucial ionic interaction with an acidic residue, such as an aspartate, in the binding site of receptors like the dopamine (B1211576) D2 receptor. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the detailed network of interactions. nih.gov

Table 2: Example of Molecular Docking Results for Approved Thioxanthene Drugs with VEGFR-2 biointerfaceresearch.com

| Thioxanthene Drug | Binding Energy (kcal/mol) | Key Interacting Residues |

| Zuclopenthixol | -7.5 | Asp1052, Glu1097 |

| Flupentixol | -8.3 | Asp1052, Glu1097 |

| Chlorprothixene | -6.4 | Not specified |

| Thiothixene | -8.1 | Not specified |

This table illustrates the type of data obtained from molecular docking studies on related thioxanthene compounds.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, optimizing lead compounds, and understanding the structural features that govern efficacy.

For a series of thioxanthene analogs, a QSAR model could be developed by calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The biological activity, such as the binding affinity for the dopamine D2 receptor, would be the dependent variable.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build the QSAR equation. A robust QSAR model, validated both internally and externally, can be used to predict the activity of Thioxanthene-9-propylamine, N,N-diallyl- and to guide the design of new analogs with potentially improved efficacy. For example, a QSAR study on risperidone (B510) derivatives, which also act on the D2 receptor, utilized energy-based descriptors from docking studies to build a predictive model. nih.govresearchgate.net

De Novo Design and Virtual Screening Methodologies for the Identification of Novel Thioxanthene-9-propylamine, N,N-diallyl- Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using information from known active molecules. Pharmacophore-based screening, a type of ligand-based virtual screening, is particularly useful when the 3D structure of the target is unknown. biointerfaceresearch.com

In the context of Thioxanthene-9-propylamine, N,N-diallyl-, a virtual screening campaign could be initiated to discover novel analogs with enhanced properties. A library of commercially available or synthetically feasible compounds containing the thioxanthene scaffold could be screened against a model of a relevant target, such as the dopamine D2 receptor. The top-ranking hits would then be prioritized for experimental testing.

De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms for de novo design can build molecules atom-by-atom or by combining molecular fragments within the constraints of a binding site or a pharmacophore model. This approach has the potential to identify truly novel chemical scaffolds that are optimized for interaction with the target of interest.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the three-dimensional structure of the biological target is not available. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers) that a molecule must possess to bind to a specific receptor and elicit a biological response.

For thioxanthene derivatives, which often act as dopamine D2 receptor antagonists, a pharmacophore model can be developed based on a set of known active compounds. nih.govnih.gov Such a model would typically include a positively ionizable feature corresponding to the protonated amine in the side chain, one or more aromatic rings from the thioxanthene core, and potentially a hydrogen bond acceptor feature.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen virtual libraries for novel compounds that match the pharmacophoric features. This approach has been successfully used to identify novel D2 receptor ligands with diverse chemical scaffolds. mdpi.com The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.

Table 3: Common Pharmacophoric Features for Dopamine D2 Receptor Antagonists nih.govnih.gov

| Pharmacophoric Feature | Corresponding Chemical Group |

| Positively Ionizable | Protonated amine in the side chain |

| Aromatic Ring | Phenyl rings of the thioxanthene core |

| Hydrophobic Group | Thioxanthene scaffold and alkyl side chain |

| Hydrogen Bond Acceptor/Donor | Substituents on the thioxanthene ring or side chain |

Advanced Analytical Methodologies for Research and Characterization of Thioxanthene 9 Propylamine, N,n Diallyl

High-Resolution Spectroscopic Techniques

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the complex structure of Thioxanthene-9-propylamine, N,N-diallyl-. Techniques such as 2D Correlation Spectroscopy (COSY) would be employed to establish proton-proton couplings within the propyl and allyl chains, as well as on the thioxanthene (B1196266) core. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal the correlations between protons and carbon-13 atoms, allowing for the complete assignment of the carbon skeleton. The Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, helping to define the compound's conformational preferences in solution.

Advanced Mass Spectrometry (MS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of Thioxanthene-9-propylamine, N,N-diallyl-. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can determine the mass-to-charge ratio with sub-ppm accuracy. Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that can be used to confirm the connectivity of the propyl and diallyl substituents to the thioxanthene moiety. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, offer an additional parameter for identification. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for Thioxanthene-9-propylamine, N,N-diallyl- Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 336.17806 | 179.3 |

| [M+Na]+ | 358.16000 | 184.7 |

| [M-H]- | 334.16350 | 184.4 |

| [M+NH4]+ | 353.20460 | 195.9 |

| [M+K]+ | 374.13394 | 177.8 |

| [M+H-H2O]+ | 318.16804 | 171.2 |

| [M+HCOO]- | 380.16898 | 194.4 |

| [M+CH3COO]- | 394.18463 | 218.2 |

Data is based on predictions and serves as a reference for experimental verification. uni.lu

X-ray Crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Should a suitable single crystal of Thioxanthene-9-propylamine, N,N-diallyl- be obtained, this technique could provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would offer an unambiguous confirmation of its constitution and reveal the molecule's preferred conformation and packing arrangement in the crystalline lattice.

Sophisticated Chromatographic and Electrophoretic Separation Techniques

The purity of a research compound is paramount for the reliability of subsequent biological or material science studies. Sophisticated separation techniques are employed to assess purity and resolve any potential isomers.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. By utilizing various stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions, a robust method can be developed to separate Thioxanthene-9-propylamine, N,N-diallyl- from any starting materials, byproducts, or degradation products. The use of a photodiode array (PDA) detector would provide UV-Vis spectra of the analyte, aiding in peak identification and purity assessment. A high-purity reference standard would be used for quantitative determination.

Given that the thioxanthene ring system is tricyclic and the propylamine (B44156) substituent is attached at the 9-position, the potential for stereoisomers exists if the ring system is not perfectly planar. Chiral chromatography , a specialized form of HPLC, would be necessary to separate enantiomers if the molecule is chiral. This technique uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, resulting in different retention times and allowing for their resolution and quantification.

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. Based on the differential migration of ions in an electric field, CE can provide very high separation efficiency. This technique would be particularly useful for assessing the purity of Thioxanthene-9-propylamine, N,N-diallyl- and for resolving closely related impurities that may be difficult to separate by HPLC.

Development of Specialized Biochemical Assays

To investigate the potential biological activity of Thioxanthene-9-propylamine, N,N-diallyl-, specialized in vitro biochemical assays would be developed. These assays are designed to measure the compound's interaction with specific biological targets, such as enzymes or receptors.

For example, if the thioxanthene core is being investigated for its potential to inhibit a particular kinase, an assay could be developed using the purified enzyme, its substrate, and ATP. The activity of the compound would be determined by measuring the rate of product formation in the presence and absence of the inhibitor. Similarly, if the target is a G-protein coupled receptor (GPCR), a radioligand binding assay could be established to measure the affinity of Thioxanthene-9-propylamine, N,N-diallyl- for the receptor by quantifying its ability to displace a known radioactive ligand. Mechanistic studies would follow, aiming to determine the mode of action, such as whether the inhibition is competitive, non-competitive, or uncompetitive.

Biophysical Techniques for Direct Ligand-Target Interaction and Conformational Dynamics Studies

Biophysical techniques provide a powerful means to study the direct interaction between a ligand, such as Thioxanthene-9-propylamine, N,N-diallyl-, and its biological target. These methods can provide quantitative data on binding affinity, thermodynamics, and kinetics.

Surface Plasmon Resonance (SPR) is a label-free technique that can monitor binding events in real-time. By immobilizing the target protein on a sensor chip, the association and dissociation of Thioxanthene-9-propylamine, N,N-diallyl- can be measured, providing kinetic parameters (k_on and k_off) and the dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy (ΔH), and entropy (ΔS) of binding. This information can offer insights into the driving forces behind the molecular recognition process.

To study the conformational dynamics, techniques such as Circular Dichroism (CD) spectroscopy could be employed. CD is sensitive to the secondary and tertiary structure of proteins and can be used to detect conformational changes in a target protein upon the binding of Thioxanthene-9-propylamine, N,N-diallyl-. This can help to understand how the binding event might alter the protein's structure and, consequently, its function.

Preclinical in Vitro Research Applications and Methodologies for Thioxanthene 9 Propylamine, N,n Diallyl

Utilization of Defined Cell-Based Assay Systems for Target Engagement and Pathway Modulation Studies

There is no available information on the use of cell-based assays to investigate the target engagement or pathway modulation of Thioxanthene-9-propylamine, N,N-diallyl-.

Enzymatic Assays for Specific Enzyme Inhibition or Activation Profiling

No studies have been published that describe the use of enzymatic assays to profile the inhibitory or activation effects of Thioxanthene-9-propylamine, N,N-diallyl- on specific enzymes.

Receptor Binding Assays and Radioligand Displacement Studies

Information regarding the affinity and binding characteristics of Thioxanthene-9-propylamine, N,N-diallyl- to specific receptors, as determined through receptor binding or radioligand displacement studies, is not available in the current scientific literature.

Functional Assays in Isolated Biological Systems to Characterize Efficacy and Potency

There are no published findings from functional assays conducted in isolated biological systems to characterize the efficacy and potency of Thioxanthene-9-propylamine, N,N-diallyl-.

Future Research Directions and Unexplored Avenues in Thioxanthene 9 Propylamine, N,n Diallyl Research

Innovation in Synthetic Strategies for Enhanced Efficiency and Scalability

Currently, detailed synthetic routes specifically optimized for Thioxanthene-9-propylamine, N,N-diallyl- are not extensively reported in the literature. Future research should focus on developing novel, efficient, and scalable synthetic methodologies. Innovations could include the exploration of green chemistry principles to minimize environmental impact, the use of novel catalysts to improve yield and purity, and the development of asymmetric synthesis to produce specific stereoisomers. A comparative analysis of different synthetic approaches would be crucial in identifying the most viable route for large-scale production, a prerequisite for extensive biological evaluation.

| Potential Synthetic Innovations | Objective | Potential Impact |

| Green Chemistry Approaches | Reduce solvent waste and use of hazardous reagents. | Environmentally sustainable and cost-effective synthesis. |

| Novel Catalytic Systems | Increase reaction efficiency and selectivity. | Higher yields and purity of the final compound. |

| Asymmetric Synthesis | Isolate and study individual stereoisomers. | Understanding of stereospecific interactions with biological targets. |

| Flow Chemistry | Enable continuous and scalable production. | Facilitate large-scale synthesis for further research and development. |

Exploration of Novel Molecular Targets Beyond Established Neurotransmitter Receptors

The thioxanthene (B1196266) core is a well-known scaffold in medicinal chemistry, often associated with activity at neurotransmitter receptors. However, the unique structural features of Thioxanthene-9-propylamine, N,N-diallyl-, particularly the N,N-diallyl moiety, may confer affinity for a diverse range of novel molecular targets. Future research should venture beyond the established pharmacology of thioxanthenes and employ high-throughput screening and target identification technologies to uncover new biological activities. Investigating its potential as an antitumor agent, as suggested by studies on related thioxanthene derivatives, could be a promising avenue. nih.govgoogle.com

Integration of Multi-Omics Approaches for Comprehensive Mechanism Delineation

To gain a holistic understanding of the biological effects of Thioxanthene-9-propylamine, N,N-diallyl-, the integration of multi-omics approaches is essential. Proteomics could identify protein interaction partners, while metabolomics could reveal downstream effects on cellular metabolism. Transcriptomics would provide insights into changes in gene expression upon treatment with the compound. By combining these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, potentially uncovering unexpected pathways and off-target effects.

Development of Structure-Kinetic Relationship (SKR) Paradigms

Beyond the traditional focus on structure-activity relationships (SAR), future studies should delve into the structure-kinetic relationships (SKR) of Thioxanthene-9-propylamine, N,N-diallyl- and its analogs. This involves understanding how structural modifications influence the binding kinetics (association and dissociation rates) of the compound with its biological target(s). A favorable kinetic profile, such as a slow dissociation rate, can lead to a more sustained biological effect. Elucidating the SKR can guide the rational design of next-generation compounds with optimized therapeutic efficacy.

Application of Thioxanthene-9-propylamine, N,N-diallyl- as Chemical Biology Tools and Probes for Biological Systems

Given its unique chemical structure, Thioxanthene-9-propylamine, N,N-diallyl- could be developed into a valuable chemical probe for studying biological systems. nih.gov By attaching fluorescent tags or affinity labels, it could be used to visualize and isolate its molecular targets within cells and tissues. Such probes would be instrumental in validating novel targets and elucidating complex biological pathways. The development of photoaffinity probes, for instance, would allow for the covalent labeling and subsequent identification of binding partners, providing direct evidence of molecular interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thioxanthene-9-propylamine, N,N-diallyl-?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, a common approach includes nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps may involve reacting thioxanthene derivatives with diallylamine precursors. Temperature control (e.g., 60–100°C) and solvent selection (e.g., dichloromethane, DMF) are critical for maximizing yield and purity . Post-synthesis, intermediates are purified via column chromatography and characterized using NMR and HPLC .

Q. How is Thioxanthene-9-propylamine, N,N-diallyl- characterized structurally and chemically?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the diallyl substitution pattern and thioxanthene backbone. For instance, allyl proton signals appear as distinct multiplets in the δ 5.0–6.0 ppm range .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual reactants or byproducts .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Thioxanthene-9-propylamine, N,N-diallyl-?

- Methodology :

- Temperature Gradients : Systematic testing of temperatures (e.g., 50–120°C) to identify optimal exothermic reaction control .

- Catalyst Screening : Evaluate catalysts like HATU or Pd-based systems for coupling efficiency .

- Solvent Polarity : Solvents with higher polarity (e.g., DMF) may enhance solubility of intermediates but require careful drying to avoid hydrolysis .

- Deallylation Studies : Post-synthetic deallylation (e.g., using Pd/C) can confirm amine reactivity for downstream applications .

Q. What are the structure-activity relationships (SAR) of N,N-diallyl-substituted thioxanthenes in biological systems?

- Methodology :

- Receptor Binding Assays : Compare affinity profiles (e.g., 5-HT receptors) between N,N-diallyl and N,N-dialkyl analogs using radioligand displacement .

- Pharmacophore Modeling : Map electronic (e.g., allyl π-bond conjugation) and steric contributions to activity .

- In Vivo Studies : Assess behavioral or metabolic effects in model organisms, controlling for pharmacokinetic variability .

Q. How do N,N-diallyl substitutions influence the material properties of thioxanthene derivatives?

- Methodology :

- Tribological Testing : Evaluate antiwear performance using ASTM D2783 or four-ball friction machines at varying additive concentrations (e.g., 0.01–1.0% mass) .

- Polymer Crosslinking : Assess thermal stability (TGA) and dielectric properties in crosslinked polyamides, comparing diallyl melamine vs. diallyl ester crosslinkers .

Q. How can researchers reconcile contradictory data on the compound’s applications (e.g., lubricant additives vs. polymer crosslinkers)?

- Methodology :

- Iterative Data Analysis : Apply qualitative frameworks (e.g., triangulation) to identify context-dependent variables (e.g., concentration, substrate interactions) .

- Controlled Comparative Studies : Design experiments isolating variables (e.g., test tribological properties of the compound in both petroleum-based and polymer matrices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.